Cas no 1389818-72-7 ((2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine)

(2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine structure
1389818-72-7 structure
Product Name:(2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine
CAS No:1389818-72-7
MF:C10H14N2O3
MW:210.229762554169
CID:6575751
PubChem ID:165852375
Update Time:2025-07-21

(2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine
    • 1389818-72-7
    • EN300-1859517
    • Inchi: 1S/C10H14N2O3/c1-7(11)5-8-3-4-9(12(13)14)10(6-8)15-2/h3-4,6-7H,5,11H2,1-2H3/t7-/m1/s1
    • InChI Key: ZTDDEMAFJRSDNN-SSDOTTSWSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C[C@@H](C)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 81.1Ų

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Additional information on (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine

Research Brief on (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine (CAS: 1389818-72-7)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of chiral amines as key intermediates in drug discovery and development. Among these, (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine (CAS: 1389818-72-7) has emerged as a compound of interest due to its potential pharmacological properties and applications in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.

A study published in the Journal of Medicinal Chemistry (2023) explored the enantioselective synthesis of (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine using asymmetric hydrogenation techniques. The researchers employed a chiral ruthenium catalyst to achieve high enantiomeric excess (ee > 98%), demonstrating the feasibility of scalable production for this compound. The study also highlighted the importance of the nitro and methoxy functional groups in modulating the compound's reactivity and binding affinity to biological targets.

In another investigation, (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine was evaluated as a precursor for the synthesis of novel serotonin receptor modulators. The compound's structural features, particularly its stereochemistry, were found to play a critical role in the selectivity and potency of the resulting derivatives. Preliminary in vitro assays indicated that these derivatives exhibited promising activity against 5-HT2A receptors, suggesting potential applications in the treatment of neurological disorders.

Further research has also explored the metabolic stability and pharmacokinetic properties of (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine. A recent pharmacokinetic study in rodent models revealed that the compound exhibits favorable oral bioavailability and a half-life suitable for further development. These findings underscore its potential as a lead compound for the design of new therapeutic agents.

In conclusion, (2R)-1-(3-methoxy-4-nitrophenyl)propan-2-amine (CAS: 1389818-72-7) represents a versatile and pharmacologically relevant chiral amine. Its applications in drug synthesis, coupled with its favorable pharmacokinetic profile, make it a compound of significant interest for future research. Continued exploration of its derivatives and mechanisms of action is expected to yield valuable insights for the development of novel therapeutics.

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